molecular formula C31H36N4O6 B12382852 Tamra-peg2-NH2

Tamra-peg2-NH2

Cat. No.: B12382852
M. Wt: 560.6 g/mol
InChI Key: GMRKVPYOUYBUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tamra-peg2-NH2 is a dye derivative of tetramethylrhodamine (TAMRA) containing two polyethylene glycol (PEG) units and an amino group (NH2). This compound is widely used in various scientific research applications due to its fluorescent properties and ability to form covalent bonds with carboxyl groups through condensation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tamra-peg2-NH2 is synthesized by attaching two polyethylene glycol units to the tetramethylrhodamine core. The amino group is introduced to the PEG chain, allowing it to react with carboxyl groups to form stable covalent bonds. The synthesis involves the following steps:

    PEGylation: The PEG units are attached to the tetramethylrhodamine core through a series of chemical reactions.

    Amination: The amino group is introduced to the PEG chain, enabling it to react with carboxyl groups.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes:

    Raw Material Preparation: High-purity tetramethylrhodamine and polyethylene glycol are prepared.

    Reaction Setup: The PEGylation and amination reactions are carried out in controlled environments to ensure consistency.

    Purification: The final product is purified using chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tamra-peg2-NH2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Common reagents include carboxyl-containing compounds, and the reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Click Chemistry: Reagents include azides and alkynes, with copper(I) as the catalyst.

Major Products Formed

The major products formed from these reactions are covalently bonded conjugates of this compound with various biomolecules or synthetic compounds.

Scientific Research Applications

Tamra-peg2-NH2 is extensively used in scientific research due to its fluorescent properties and ability to form stable covalent bonds. Some of its applications include:

Mechanism of Action

Tamra-peg2-NH2 exerts its effects through its fluorescent properties and ability to form covalent bonds. The amino group reacts with carboxyl groups on target molecules, forming stable conjugates. The fluorescence of the tetramethylrhodamine core allows for the visualization and tracking of these conjugates in various biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of fluorescent properties and the presence of an amino group, allowing it to form stable covalent bonds with carboxyl groups. This makes it highly versatile for various scientific research applications, including fluorescent labeling, biosensors, and drug delivery systems .

Properties

Molecular Formula

C31H36N4O6

Molecular Weight

560.6 g/mol

IUPAC Name

5-[2-[2-(2-aminoethoxy)ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C31H36N4O6/c1-34(2)21-6-9-24-27(18-21)41-28-19-22(35(3)4)7-10-25(28)29(24)23-8-5-20(17-26(23)31(37)38)30(36)33-12-14-40-16-15-39-13-11-32/h5-10,17-19H,11-16,32H2,1-4H3,(H-,33,36,37,38)

InChI Key

GMRKVPYOUYBUMT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCN)C(=O)[O-]

Origin of Product

United States

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